molecular formula C15H13FN6O3S2 B256742 N-[4-(aminosulfonyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

N-[4-(aminosulfonyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide

Cat. No.: B256742
M. Wt: 408.4 g/mol
InChI Key: SYBXYGYSAHGYQT-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a sulfamoylphenyl group

Properties

Molecular Formula

C15H13FN6O3S2

Molecular Weight

408.4 g/mol

IUPAC Name

2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C15H13FN6O3S2/c16-10-1-5-12(6-2-10)22-15(19-20-21-22)26-9-14(23)18-11-3-7-13(8-4-11)27(17,24)25/h1-8H,9H2,(H,18,23)(H2,17,24,25)

InChI Key

SYBXYGYSAHGYQT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-fluorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with 4-sulfamoylphenylacetic acid under appropriate conditions to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the sulfamoylphenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to enzyme active sites. The fluorophenyl and sulfamoylphenyl groups can enhance binding affinity and specificity through hydrophobic and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
  • 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Uniqueness

N-[4-(aminosulfonyl)phenyl]-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity compared to its analogs with different substituents on the phenyl ring.

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